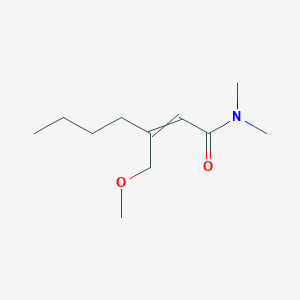![molecular formula C17H16F3NO B14178986 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol CAS No. 919113-96-5](/img/structure/B14178986.png)
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is an organic compound that features a phenol group and a trifluoromethyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol has several scientific research applications:
作用機序
The mechanism of action of 2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl-substituted phenyl groups, used as an organocatalyst.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Another compound with a trifluoromethyl-substituted phenyl group, used in medicinal chemistry.
Uniqueness
2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol is unique due to its specific structural features, including the phenol group and the but-3-en-1-yl chain
特性
CAS番号 |
919113-96-5 |
|---|---|
分子式 |
C17H16F3NO |
分子量 |
307.31 g/mol |
IUPAC名 |
2-[1-[4-(trifluoromethyl)phenyl]but-3-enylamino]phenol |
InChI |
InChI=1S/C17H16F3NO/c1-2-5-14(21-15-6-3-4-7-16(15)22)12-8-10-13(11-9-12)17(18,19)20/h2-4,6-11,14,21-22H,1,5H2 |
InChIキー |
NLZPMQAJYOIKPU-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


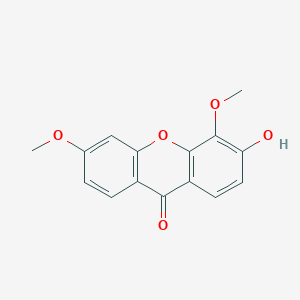
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
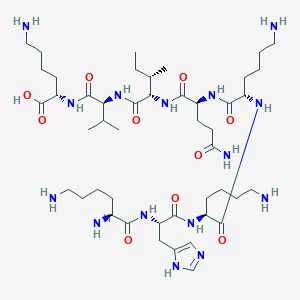
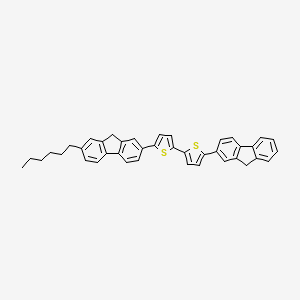
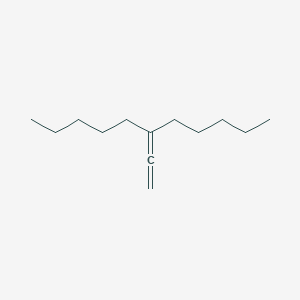
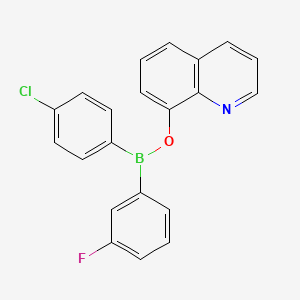
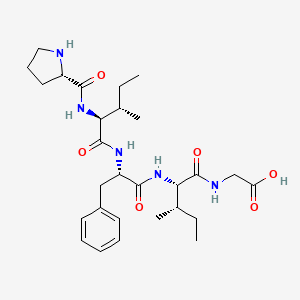
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
